1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
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Overview
Description
1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a benzyloxybenzoyl group attached to a pyrrolidine ring, which is further connected to a triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole are likely to be enzymes or receptors in the biological system . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of these targets .
Mode of Action
The compound interacts with its targets through various interactions like electrostatic interaction, Pi-anion interaction, hydrogen bonding, and Van der Waals interaction . The triazole nitrogen and the dioxyaryl substituted aryl group form hydrogen bonding and hydrophobic interaction with specific amino acids present in the active site of the targets .
Biochemical Pathways
It’s known that triazole compounds can influence a wide range of pathways due to their ability to bind with various enzymes and receptors .
Pharmacokinetics
Triazole compounds are generally known for their high chemical stability, which could contribute to their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the broad range of biological activities associated with triazole compounds . These effects could include antiproliferative activity, as suggested by the in vitro studies of similar compounds .
Biochemical Analysis
Biochemical Properties
These properties make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Cellular Effects
It is known that 1,2,3-triazoles can interact with various types of cells and cellular processes .
Molecular Mechanism
1,2,3-triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole typically involves multiple steps, including the formation of the triazole ring and the attachment of the benzyloxybenzoyl and pyrrolidine groups. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Benzyloxybenzoyl Group: The benzyloxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a benzyloxybenzene in the presence of a Lewis acid catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the reduction of pyrrole or the cyclization of amino alcohols.
Coupling of the Components: The final step involves coupling the triazole ring with the benzyloxybenzoyl and pyrrolidine groups through appropriate linkers and reaction conditions.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1,2,3-Triazole: A simpler triazole compound that lacks the benzyloxybenzoyl and pyrrolidine groups.
Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms.
The uniqueness of this compound lies in its combined structural features, which may enhance its bioactivity and specificity compared to simpler triazoles or other heterocyclic compounds.
Properties
IUPAC Name |
(3-phenylmethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(23-11-9-18(14-23)24-12-10-21-22-24)17-7-4-8-19(13-17)26-15-16-5-2-1-3-6-16/h1-8,10,12-13,18H,9,11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXZYBUNGFOAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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